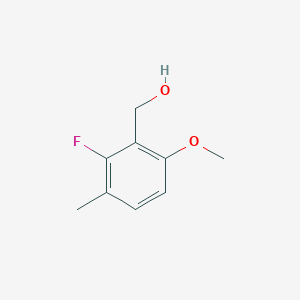
(2-Fluoro-6-methoxy-3-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxy-3-methylphenyl)methanol typically involves the introduction of the fluorine, methoxy, and methyl groups onto the phenylmethanol backbone. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(2-Fluoro-6-methoxy-3-methylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The fluorine, methoxy, or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, such as halogens or nucleophiles, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield (2-Fluoro-6-methoxy-3-methylphenyl)aldehyde or (2-Fluoro-6-methoxy-3-methylbenzoic acid), while reduction may yield (2-Fluoro-6-methoxy-3-methylphenyl)methane .
科学研究应用
(2-Fluoro-6-methoxy-3-methylphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Fluoro-6-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2-Fluoro-6-methoxy-4-methylphenyl)methanol: Similar structure with a methyl group at the 4-position instead of the 3-position.
(2-Methoxy-6-methylphenyl)methanol: Lacks the fluorine substitution.
(2-Fluoro-6-methoxy-3-(methylthio)phenyl)methanol: Contains a methylthio group instead of a methyl group.
Uniqueness
(2-Fluoro-6-methoxy-3-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with biological targets compared to non-fluorinated analogs .
属性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC 名称 |
(2-fluoro-6-methoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-4,11H,5H2,1-2H3 |
InChI 键 |
UMNCTTAPFNOYTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)OC)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



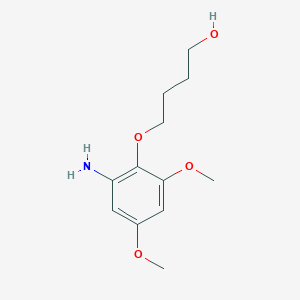

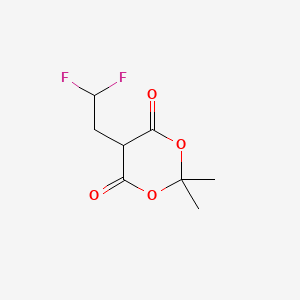
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
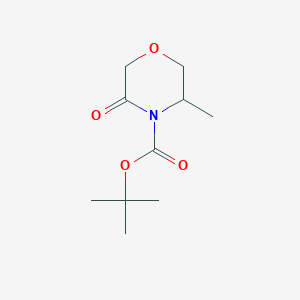

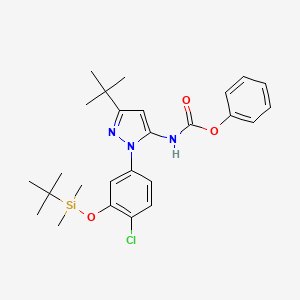

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
